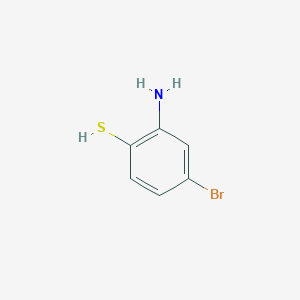

2-Amino-4-bromobenzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEYPPZTEITNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480122 | |

| Record name | 2-amino-4-bromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93933-49-4 | |

| Record name | 2-amino-4-bromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-bromobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-bromobenzenethiol, a key intermediate in the development of various pharmaceutical compounds and therapeutic agents. This document details plausible synthetic routes, experimental protocols for key reactions, and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, also known as 4-bromo-2-mercaptoaniline, is a substituted aromatic thiol of significant interest in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive amino group, along with the presence of a bromine atom that allows for further molecular modifications, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, including benzothiazoles. These resulting structures are often investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide outlines two primary multi-step pathways for the synthesis of this valuable compound, starting from commercially available precursors.

Core Synthesis Pathways

Two principal synthetic routes have been identified for the preparation of this compound. Both pathways commence with readily accessible starting materials and involve a series of well-established organic transformations.

Pathway 1: From 4-Bromoaniline

This pathway involves the initial nitration of 4-bromoaniline, followed by diazotization of the resulting 4-bromo-2-nitroaniline, conversion to a xanthate intermediate, and subsequent reduction of both the nitro group and the xanthate to yield the final product.

Pathway 2: From 2-Nitroaniline

This route begins with the bromination of 2-nitroaniline to form 4-bromo-2-nitroaniline. This intermediate is then converted to the corresponding diazonium salt, which is subsequently transformed into a disulfide. The final step involves the reduction of both the nitro groups and the disulfide bridge to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis pathways, providing a comparative overview of the expected yields at each stage.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1A | Nitration | 4-Bromoaniline | 4-Bromo-2-nitroaniline | H₂SO₄, HNO₃ | 85-95 |

| 1B | Bromination | 2-Nitroaniline | 4-Bromo-2-nitroaniline | Br₂, Acetic Acid | 80-90 |

| 2 | Diazotization & Disulfide Formation | 4-Bromo-2-nitroaniline | Bis(4-bromo-2-nitrophenyl) disulfide | NaNO₂, HCl, Na₂S₂ | 70-80 |

| 3 | Reduction | Bis(4-bromo-2-nitrophenyl) disulfide | This compound | SnCl₂·2H₂O, HCl or NaBH₄ | 60-70 |

| 4 | Diazotization & Xanthate Formation | 4-Bromo-2-nitroaniline | O-Ethyl S-(4-bromo-2-nitrophenyl) carbonodithioate | NaNO₂, HCl, Potassium Ethyl Xanthate | 75-85 |

| 5 | Reduction | O-Ethyl S-(4-bromo-2-nitrophenyl) carbonodithioate | This compound | Fe, Acetic Acid or LiAlH₄ | 65-75 |

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Step 1A: Synthesis of 4-Bromo-2-nitroaniline via Nitration of 4-Bromoaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-bromoaniline (1 equivalent) to concentrated sulfuric acid at 0-5 °C with constant stirring.

-

Nitration: Slowly add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice. The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from ethanol to afford 4-bromo-2-nitroaniline.

Step 1B: Synthesis of 4-Bromo-2-nitroaniline via Bromination of 2-Nitroaniline

-

Reaction Setup: Dissolve 2-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Bromination: Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the completion of the reaction by TLC.

-

Work-up and Isolation: Pour the reaction mixture into a large volume of water. The resulting precipitate is filtered, washed with a solution of sodium bisulfite to remove excess bromine, and then with water. The solid is dried to give 4-bromo-2-nitroaniline.

Step 2: Synthesis of Bis(4-bromo-2-nitrophenyl) disulfide

-

Diazotization: Suspend 4-bromo-2-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Formation of Diazonium Salt: Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

-

Disulfide Formation: In a separate flask, prepare a solution of sodium disulfide (Na₂S₂) by dissolving sodium sulfide nonahydrate and sulfur in water. Add the cold diazonium salt solution to the sodium disulfide solution with vigorous stirring.

-

Work-up and Isolation: Allow the mixture to warm to room temperature and stir for several hours. The precipitated disulfide is collected by filtration, washed with water, and dried.

Step 3: Reduction to this compound

-

Reaction Setup: Suspend bis(4-bromo-2-nitrophenyl) disulfide (1 equivalent) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.

-

Reduction: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) or sodium borohydride (NaBH₄) portion-wise with stirring. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography.

Mandatory Visualizations

Synthesis Pathway Diagrams

Caption: Pathway 1: Synthesis from 4-Bromoaniline.

Caption: Pathway 2: Synthesis from 2-Nitroaniline.

Experimental Workflow Diagram

Technical Guide: Physicochemical Properties of 2-Amino-4-bromobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromobenzenethiol is a substituted aromatic thiol that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical and biological significance. Its unique structure, featuring amino, bromo, and thiol functional groups, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines a representative experimental protocol for its synthesis, and illustrates the synthetic pathway for enhanced clarity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values, a combination of experimental and predicted data, are essential for designing reaction conditions, purification strategies, and for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNS | [1] |

| Molar Mass | 204.09 g/mol | [1] |

| Appearance | Not explicitly stated; related compounds are often colored solids or oils. | |

| Density | 1.693 ± 0.06 g/cm³ (Predicted) | [1] |

| Boiling Point | 295.5 ± 20.0 °C (Predicted) | [1] |

| Melting Point | Data not available | |

| pKa | 7.33 ± 0.11 (Predicted) | [1] |

| Solubility | Data not available; likely soluble in organic solvents. | |

| CAS Number | 93933-49-4 | [2] |

Spectral Data

Spectroscopic data is critical for the structural confirmation of this compound. While specific spectra are proprietary to chemical suppliers, the availability of ¹H NMR, IR, and Mass Spectrometry data has been noted.[2] Researchers can obtain these spectra from commercial suppliers upon purchase or request.

Experimental Protocols

Synthesis of this compound via the Herz Reaction

This protocol involves two main stages: the formation of a thiazathiolium chloride (Herz compound) and its subsequent hydrolysis.

Materials:

-

4-bromoaniline

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous inert solvent (e.g., toluene, xylene)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

-

Formation of the Herz Compound:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolving HCl), dissolve 4-bromoaniline in an anhydrous inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add sulfur monochloride dropwise to the stirred solution. An exothermic reaction will occur with the evolution of HCl gas. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate, the thiazathiolium chloride (Herz compound), is then isolated by filtration, washed with the inert solvent, and dried.

-

-

Hydrolysis to this compound:

-

Suspend the dried Herz compound in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux. The hydrolysis will lead to the cleavage of the five-membered ring, forming the sodium salt of this compound.

-

After cooling, the reaction mixture is filtered to remove any insoluble byproducts.

-

The filtrate is then carefully acidified with hydrochloric acid to precipitate the free this compound.

-

The crude product is collected by filtration or extracted with an organic solvent.

-

The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be further purified by techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Applications in Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Notably, it is used to prepare 6-bromo-2,3-disubstituted-4H-1,4-benzothiazines and benzothiazolylalkylphthalazineacetic acid derivatives.[3] The presence of the ortho-amino and thiol groups allows for cyclocondensation reactions with a variety of electrophiles to form fused ring systems.

Visualizations

Logical Workflow: Synthesis of this compound via Herz Reaction

The following diagram illustrates the key steps in the synthesis of this compound using the Herz reaction methodology.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-4-bromobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular structure and conformational landscape of 2-Amino-4-bromobenzenethiol. Given the limited availability of direct experimental data for this specific compound, this document emphasizes established computational and experimental protocols that are standard in the field for the characterization of novel small molecules. The guide will detail theoretical modeling approaches, including Density Functional Theory (DFT), and standard experimental procedures for synthesis and spectroscopic analysis.

Molecular and Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₆BrNS.[1] Its structure consists of a benzene ring functionalized with an amino group, a bromine atom, and a thiol group. The relative positions of these substituents are crucial in defining the molecule's electronic properties, reactivity, and potential biological activity.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNS | [1] |

| Molar Mass | 204.09 g/mol | [1] |

| CAS Number | 93933-49-4 | [2] |

| Predicted Density | 1.693 ± 0.06 g/cm³ | [1] |

Computational Analysis: Determining Structure and Conformation

In the absence of a crystal structure, Density Functional Theory (DFT) serves as a powerful in-silico tool to predict the ground-state geometry and explore the conformational possibilities of this compound.[3]

Experimental Protocol: DFT-Based Geometry Optimization and Vibrational Analysis

A typical computational workflow for determining the optimal molecular structure and vibrational frequencies involves the following steps:[3][4]

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a DFT method, such as the B3LYP functional, with a suitable basis set (e.g., 6-311++G(d,p)).[4] This process finds the lowest energy arrangement of the atoms.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra.

-

Conformational Search: To explore different spatial arrangements of the amino and thiol groups, a potential energy surface (PES) scan is conducted.[5][6] This involves systematically rotating the dihedral angles of the C-S-H and C-N-H bonds and calculating the energy at each step, while allowing the rest of the molecule to relax.

Predicted Structural Parameters

The following tables present the kind of quantitative data that would be obtained from DFT calculations. The values for bond lengths and angles are critical for understanding the molecule's geometry and steric interactions.

Table 2: Predicted Bond Lengths for this compound (Exemplary)

| Bond | Predicted Length (Å) |

| C-S | ~1.78 |

| S-H | ~1.35 |

| C-N | ~1.40 |

| N-H | ~1.01 |

| C-Br | ~1.90 |

| C-C (aromatic) | ~1.39 - 1.41 |

Table 3: Predicted Bond Angles for this compound (Exemplary)

| Angle | Predicted Angle (°) |

| C-S-H | ~95 - 100 |

| C-C-S | ~118 - 122 |

| C-C-N | ~118 - 122 |

| H-N-H | ~105 - 110 |

| C-C-Br | ~119 - 121 |

Conformational Analysis

The primary sources of conformational flexibility in this compound are the rotation around the C-S and C-N bonds. A potential energy surface scan would reveal the most stable orientations of the thiol and amino groups relative to the benzene ring. The results of such a scan would typically be visualized as a plot of energy versus dihedral angle, identifying the low-energy conformers.

Experimental Characterization

Experimental synthesis and spectroscopic analysis are essential to validate the computationally predicted data and to fully characterize the molecule.

Experimental Protocol: Synthesis

A generalized procedure for the synthesis of aminobenzenethiols may involve the following conceptual steps:

Spectroscopic Analysis

Experimental Protocol: An IR spectrum of the synthesized this compound would be recorded using an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet, or the spectrum can be measured in a suitable solvent.

Expected Data: Based on data for analogous compounds like 2-aminobenzenethiol, characteristic vibrational frequencies are expected.[8]

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 | Symmetric & Asymmetric Stretching |

| S-H | 2550 - 2600 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Br | 500 - 600 | Stretching |

Experimental Protocol: ¹H and ¹³C NMR spectra would be acquired on an NMR spectrometer. A sample of 5-10 mg of the compound would be dissolved in about 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃.[9]

Expected Data: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The substitution pattern on the benzene ring will result in a predictable splitting pattern for the aromatic protons.[9]

Table 5: Predicted ¹H NMR Chemical Shifts for this compound (Exemplary, in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 6.5 - 7.5 | Doublet, Doublet of Doublets |

| NH₂ | 4.0 - 5.5 | Broad Singlet |

| SH | 3.0 - 4.0 | Singlet |

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound (Exemplary, in DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-S | 110 - 120 |

| C-N | 145 - 155 |

| C-Br | 105 - 115 |

| Other Aromatic C | 115 - 135 |

Conclusion

While direct experimental data on the molecular structure and conformation of this compound is not extensively published, a comprehensive characterization can be achieved through a synergistic approach of computational modeling and experimental validation. Density Functional Theory provides a robust framework for predicting the molecule's geometry, conformational preferences, and spectroscopic properties. These theoretical predictions can then guide and be confirmed by experimental synthesis and spectroscopic techniques such as IR and NMR. The methodologies and expected data presented in this guide provide a thorough roadmap for researchers and scientists in the field of drug development to fully characterize this and similar novel chemical entities.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 93933-49-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Benzenethiol, 2-amino- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 2-Amino-4-bromobenzenethiol: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for the chemical compound 2-Amino-4-bromobenzenethiol. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis who require detailed analytical data and experimental procedures.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, the following data is predicted based on established principles and spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.3 | d | 1H | Ar-H |

| ~7.1 | dd | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~4.5 | s (br) | 2H | -NH₂ |

| ~3.5 | s | 1H | -SH |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH₂ |

| ~135 | C-Br |

| ~130 | Ar-CH |

| ~125 | Ar-CH |

| ~120 | C-SH |

| ~115 | Ar-CH |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2550 | Weak | S-H stretch |

| ~1620 | Strong | N-H bend (scissoring) |

| ~1500 | Medium | Aromatic C=C stretch |

| ~810 | Strong | C-H out-of-plane bend (p-substitution pattern) |

| ~680 | Medium | C-Br stretch |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom results in a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 203 | ~100 | [M]⁺ (with ⁷⁹Br) |

| 205 | ~98 | [M+2]⁺ (with ⁸¹Br) |

| 124 | Variable | [M - Br]⁺ |

| 97 | Variable | [M - Br - HCN]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure reproducibility.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each unique carbon atom.

FT-IR Spectroscopy

The FT-IR spectrum is obtained using a Fourier-Transform Infrared spectrophotometer. For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, a general representation of which is provided below.

Caption: A generalized synthetic workflow for this compound.

Logical Relationships in Spectroscopic Analysis

The process of identifying and characterizing this compound involves a logical flow of analysis, starting from preliminary identification to detailed structural confirmation.

Caption: Logical workflow for the spectroscopic characterization of this compound.

reactivity and stability of 2-Amino-4-bromobenzenethiol

An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4-bromobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical . Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from published literature on structurally similar compounds, general chemical principles of aromatic aminothiols, and data from chemical suppliers. It is intended to serve as a foundational resource for researchers working with this and related molecules.

Physicochemical Properties

This compound is a substituted aromatic thiol containing both an amino and a thiol functional group, which dictates its chemical behavior. The presence of a bromine atom on the benzene ring also influences its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNS | [1] |

| Molar Mass | 204.09 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Boiling Point (Predicted) | 295.5 ± 20.0 °C | [1] |

| Density (Predicted) | 1.693 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.33 ± 0.11 | [1] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][3] |

Reactivity

The reactivity of this compound is characterized by the interplay of its nucleophilic amino and thiol groups, and the aromatic ring.

Reactivity of the Thiol Group

The thiol (-SH) group is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). This makes it susceptible to a variety of reactions.

-

Oxidation to Disulfides: A primary reaction of thiols is their oxidation to form disulfide bonds (-S-S-). This can occur in the presence of mild oxidizing agents or even atmospheric oxygen, particularly under basic conditions which favor the formation of the more reactive thiolate anion. This is a critical consideration for the handling and storage of this compound to prevent the formation of the corresponding disulfide dimer.

-

Michael Addition: As a strong nucleophile, the thiolate anion can readily participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.

-

Nucleophilic Substitution: The thiol group can act as a nucleophile in substitution reactions, for example, with alkyl halides to form thioethers.

Reactivity of the Amino and Thiol Groups in Concert: Benzothiazole Synthesis

A significant and well-documented reaction of 2-aminothiophenols is their condensation with carbonyl compounds to form benzothiazoles, a class of heterocyclic compounds with diverse biological activities. This reaction typically proceeds through the initial formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular cyclization involving the thiol group.

A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of iodine, various metal catalysts, and acidic conditions.

Reactivity of the Aromatic Ring

The bromine substituent on the aromatic ring opens up possibilities for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further functionalization of the molecule. However, the amino and thiol groups may require protection prior to performing such reactions to avoid side reactions.

Stability

The stability of this compound is influenced by its susceptibility to oxidation and potential thermal degradation.

-

Oxidative Stability: As mentioned, the primary stability concern is the oxidation of the thiol group to a disulfide. This process is accelerated by exposure to air, light, and basic conditions. Therefore, storage under an inert atmosphere and at low temperatures is recommended to maintain the integrity of the compound.

Experimental Protocols

Proposed Synthesis of this compound

Objective: To synthesize this compound by reduction of bis(4-bromo-2-nitrophenyl) disulfide.

Materials:

-

Bis(4-bromo-2-nitrophenyl) disulfide

-

Reducing agent (e.g., Zinc dust and acetic acid, or sodium borohydride)

-

Appropriate solvent (e.g., acetic acid, ethanol)

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reduction: Dissolve bis(4-bromo-2-nitrophenyl) disulfide in a suitable solvent (e.g., acetic acid).

-

Add the reducing agent (e.g., zinc dust) portion-wise while stirring and maintaining the temperature (e.g., with an ice bath).

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Work-up: Filter the reaction mixture to remove any solid residues.

-

Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to an appropriate pH.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Synthesis of 2-Arylbenzothiazoles from this compound

Objective: To synthesize a 2-aryl-6-bromobenzothiazole via the condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Catalyst (e.g., Iodine)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Oxidant (e.g., air)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1.1 equivalents) in DMF.

-

Add a catalytic amount of iodine (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature and open to the air to allow for oxidation.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired 2-aryl-6-bromobenzothiazole.

Analytical Method: HPLC Analysis of Thiols

A general approach for the analysis of thiols by HPLC often involves a derivatization step to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors[8][9][10].

Objective: To quantify the concentration of this compound in a sample using HPLC with UV detection after derivatization.

Materials:

-

Sample containing this compound

-

Derivatizing agent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, or a maleimide-based reagent)

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column

-

Mobile phase components (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation and Derivatization:

-

Dissolve the sample in a suitable buffer.

-

Add the derivatizing agent and allow the reaction to proceed for a specified time.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the components on a C18 column using a suitable gradient of the mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid).

-

Detect the derivatized product at its maximum absorbance wavelength.

-

-

Quantification:

-

Prepare a calibration curve using standards of this compound derivatized under the same conditions.

-

Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.

-

Visualizations

Caption: Proposed synthetic workflow for this compound.

Caption: Reaction pathway for the synthesis of 2-aryl-6-bromobenzothiazoles.

Caption: Oxidative degradation pathway of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 93933-49-4 [chemicalbook.com]

- 3. 93933-49-4|this compound|BLD Pharm [bldpharm.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijcrt.org [ijcrt.org]

- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Determination of endogenous thiols and thiol drugs in urine by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-Amino-4-bromobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of 2-amino-4-bromobenzenethiol, a crucial intermediate in the synthesis of various pharmaceutical compounds and heterocyclic structures. This document outlines a well-established multi-step synthetic pathway, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory-scale synthesis.

Synthetic Strategy Overview

The synthesis of this compound typically commences from readily available aniline. The overall strategy involves a three-step process designed to introduce the bromo and thiol functionalities at the desired positions on the aniline scaffold. The key stages are:

-

Protection of the Amino Group: The highly reactive amino group of aniline is first protected, most commonly through acetylation, to prevent unwanted side reactions during the subsequent bromination step.

-

Regioselective Bromination: The protected aniline derivative undergoes electrophilic aromatic substitution to introduce a bromine atom at the para-position relative to the activating acetylamino group.

-

Introduction of the Thiol Group and Deprotection: The final stage involves the introduction of a sulfur-containing moiety at the ortho-position to the amino group, followed by deprotection and reduction to yield the target this compound. A common and effective method for the ortho-thiolation is the formation of a disulfide bridge between two molecules of the brominated aniline derivative, which is subsequently cleaved.

The following diagram illustrates the logical workflow of this synthetic approach.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for each key transformation in the synthesis of this compound.

Step 1: Synthesis of Acetanilide (Amine Protection)

The initial step involves the protection of the amino group of aniline by acetylation with acetic anhydride.

-

Reaction: Aniline + Acetic Anhydride → Acetanilide + Acetic Acid

-

Procedure:

-

In a round-bottom flask, combine aniline (1.0 eq) with a slight excess of acetic anhydride (1.1 eq).

-

The reaction is typically carried out in an aqueous medium or in the presence of a catalyst such as zinc dust.

-

The mixture is stirred at room temperature or gently heated to ensure complete reaction.

-

The product, acetanilide, precipitates out of the solution upon cooling and can be collected by filtration.

-

The crude product is washed with cold water to remove any unreacted starting materials and byproducts.

-

Recrystallization from a suitable solvent, such as ethanol-water, yields pure acetanilide.

-

Step 2: Synthesis of 4-Bromoacetanilide (Bromination)

The protected aniline, acetanilide, is then regioselectively brominated at the para-position.

-

Reaction: Acetanilide + Bromine → 4-Bromoacetanilide + Hydrobromic Acid

-

Procedure:

-

Dissolve acetanilide (1.0 eq) in a suitable solvent, such as glacial acetic acid.

-

A solution of bromine (1.0 eq) in the same solvent is added dropwise to the acetanilide solution with constant stirring. The reaction is typically performed at room temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure completion.

-

The reaction mixture is then poured into cold water, which causes the precipitation of the crude 4-bromoacetanilide.

-

The precipitate is collected by filtration and washed with water to remove excess bromine and hydrobromic acid.

-

The crude product can be purified by recrystallization from ethanol.

-

Step 3: Synthesis of 2,2'-Disulfanediylbis(4-bromoaniline) (Disulfide Formation)

This step introduces the sulfur functionality. While the direct ortho-thiolation of 4-bromoaniline is possible, a common route involves the formation of a disulfide from a related precursor, which is then reduced. A plausible method adapted from related syntheses involves the reaction of the corresponding diazonium salt with sodium disulfide.

-

Reaction: 2 * 4-Bromoaniline (via diazonium salt) + Na₂S₂ → 2,2'-Disulfanediylbis(4-bromoaniline)

-

Procedure (Illustrative):

-

4-Bromoaniline (1.0 eq) is diazotized by reacting with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

A solution of sodium disulfide (Na₂S₂) is prepared separately.

-

The cold diazonium salt solution is slowly added to the sodium disulfide solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting disulfide precipitate is collected by filtration, washed with water, and dried.

-

Step 4: Synthesis of this compound (Reduction)

The final step is the reductive cleavage of the disulfide bond to yield the desired thiol.

-

Reaction: 2,2'-Disulfanediylbis(4-bromoaniline) + Reducing Agent → 2 * this compound

-

Procedure:

-

The disulfide (1.0 eq) is suspended in a suitable solvent system, such as a mixture of ethanol and water.

-

A reducing agent, such as sodium borohydride (NaBH₄) or zinc dust in the presence of an acid, is added portion-wise to the suspension.

-

The reaction mixture is stirred at room temperature or gently heated until the disulfide is completely consumed (monitored by TLC).

-

Upon completion, the reaction is carefully quenched, and the pH is adjusted to be slightly acidic to ensure the product is in its free thiol form.

-

The product is then extracted into an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography or recrystallization.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields can vary based on reaction scale and specific conditions.

Table 1: Reagents and Conditions for the Synthesis of Acetanilide

| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| Aniline | 1.0 | Water/Acetic Acid | Room Temp. | 30-60 min | >90% |

| Acetic Anhydride | 1.1 | - | - | - | - |

Table 2: Reagents and Conditions for the Synthesis of 4-Bromoacetanilide

| Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| Acetanilide | 1.0 | Glacial Acetic Acid | Room Temp. | 1-2 hours | 80-90% |

| Bromine | 1.0 | Glacial Acetic Acid | - | - | - |

Table 3: Reagents and Conditions for the Synthesis of this compound (via Disulfide)

| Intermediate | Reducing Agent | Solvent | Temperature | Reaction Time | Typical Yield |

| Disulfide | NaBH₄ or Zn/Acid | Ethanol/Water | Room Temp. | 2-4 hours | 70-85% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical transformations and the relationship between the key intermediates in the synthesis of this compound.

Caption: Key chemical transformations in the synthesis.

This in-depth guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult primary literature for further optimization and characterization details. The provided protocols and data are intended for guidance and may require adaptation based on specific laboratory conditions and desired scale.

In-Depth Technical Guide: Theoretical and Computational Studies of Aromatic Aminothiols

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of published theoretical and computational studies specifically on 2-Amino-4-bromobenzenethiol, this guide utilizes the well-researched molecule, 2-aminothiophenol , as an illustrative example. The methodologies and data presentation are directly applicable to the study of this compound and other related aromatic aminothiols.

Core Concepts in Theoretical and Computational Analysis

Theoretical and computational chemistry provide powerful tools to investigate the molecular properties of compounds like this compound. These methods allow for the prediction of molecular structure, vibrational frequencies, and electronic properties, offering insights that complement experimental data and guide further research. Density Functional Theory (DFT) is a prominent computational method used for these purposes due to its balance of accuracy and computational cost.

Molecular Geometry and Structural Parameters

The precise arrangement of atoms in a molecule is fundamental to its chemical behavior. Computational methods, particularly DFT, are employed to determine the optimized molecular geometry by finding the lowest energy conformation. This provides detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Bond Angles for 2-Aminothiophenol

| Atoms | Bond Angles (°) |

| C2-C1-C6 | 119.3 |

| C2-C1-N1 | 121.5 |

| C6-C1-N1 | 120.5 |

| C1-C2-C3 | 120.6 |

| C1-C2-S1 | 120.0 |

| C3-C2-S1 | 122.6 |

Data obtained from DFT calculations on 2-aminothiophenol.

Vibrational Spectroscopy: An Experimental and Theoretical Synergy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is a key experimental technique for identifying functional groups and characterizing molecular structures. When combined with theoretical frequency calculations, it allows for a detailed assignment of vibrational modes.

Table 2: Experimental and Theoretical Vibrational Frequencies for 2-Aminothiophenol

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Theoretical (Calculated) (cm⁻¹) |

| N-H Stretching | 3438, 3349 | 3617, 3473 |

| S-H Stretching | ~2530 | Not specified |

Experimental and theoretical data for 2-aminothiophenol.

Experimental Protocol: FT-IR Spectroscopy

A typical experimental setup for obtaining an FT-IR spectrum of a solid sample involves the following steps:

-

Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Computational Methodology

The theoretical data presented in this guide for 2-aminothiophenol is based on DFT calculations. The following outlines a typical computational workflow.

Computational Workflow

Caption: A generalized workflow for the computational analysis of aromatic aminothiols.

Key Computational Parameters

-

Method: Density Functional Theory (DFT) is a widely used quantum mechanical modeling method.

-

Functional: The B3LYP hybrid functional is a common choice that often provides a good balance of accuracy and computational efficiency.

-

Basis Set: A basis set, such as 6-31G, is a set of mathematical functions used to describe the orbitals of the atoms in the molecule.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior and reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

Table 3: Frontier Molecular Orbital Energies for a 2-Aminothiophenol Derivative

| Parameter | Energy (eV) |

| HOMO | -6.014 |

| LUMO | -2.363 |

| HOMO-LUMO Gap | 3.651 |

Data obtained from DFT calculations on a derivative of 2-aminothiophenol.

Signaling Pathway of Molecular Reactivity

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

Conclusion and Future Directions

The theoretical and computational analysis of aromatic aminothiols, exemplified here by 2-aminothiophenol, provides invaluable insights for researchers in drug development and materials science. These methods enable the prediction of key molecular properties, guiding synthetic efforts and the design of novel molecules with desired functionalities. Future studies should aim to perform dedicated computational analyses on this compound to provide specific data and further enhance our understanding of this particular compound.

An In-Depth Technical Guide to the Potential Biological Activities of 2-Amino-4-bromobenzenethiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of derivatives of 2-Amino-4-bromobenzenethiol. This scaffold, incorporating a nucleophilic thiol, an amino group, and a bromine-substituted aromatic ring, serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds with promising pharmacological profiles. This document collates quantitative biological data, details key experimental methodologies, and visualizes relevant synthetic and biological pathways to facilitate further research and development in this area.

Core Chemical Structure and Synthetic Utility

This compound is a key intermediate in the synthesis of various heterocyclic systems, including benzothiazoles and benzothiazines.[1] The presence of the amino and thiol groups allows for cyclization reactions with a range of electrophilic reagents, while the bromo-substituent offers a site for further functionalization and can influence the electronic properties and binding interactions of the final derivatives.

General Synthetic Pathways

The synthesis of derivatives often involves the initial reaction of this compound with various reagents to form key intermediates, which are then further modified. A common strategy involves the synthesis of benzothiazole derivatives.

Caption: General workflow for the synthesis of benzothiazole derivatives from this compound.

Potential Biological Activities

Derivatives incorporating the this compound scaffold or related structures have been investigated for a range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.

Enzyme Inhibition

Certain derivatives have shown inhibitory activity against various enzymes, which is a critical aspect of drug development.

A study on 2-aminothiazole derivatives revealed that a 2-amino-4-(4-bromophenyl)thiazole compound exhibited potent inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[2]

| Compound | Target Enzyme | Kᵢ (µM) |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

| Table 1: Inhibition constants (Kᵢ) of a 2-amino-4-(4-bromophenyl)thiazole derivative against various enzymes.[2] |

In a study of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[3][4]thiazepines, which can be conceptually derived from precursors like 2-aminothiophenols, several compounds showed significant inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes management.[5]

| Compound | Ar Substituent | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

| 2a | -C₆H₅ | 6.70 ± 0.15 | - |

| 2b | 4-Fluorophenyl | 17.20 ± 0.07 | 15.85 ± 0.05 |

| 2c | 4-Chlorophenyl | 2.69 ± 0.27 | - |

| 2f | 4-Isopropylphenyl | 6.54 ± 0.11 | - |

| Acarbose (Standard) | - | 7.56 ± 0.42 | - |

| Table 2: Inhibitory activity (IC₅₀) of benzo[3][4]thiazepine derivatives against α-glucosidase and α-amylase.[5] |

Antimicrobial Activity

The search for new antimicrobial agents is a global health priority. Derivatives containing the aminothiol and bromophenyl moieties have demonstrated activity against various bacterial and fungal strains.

A series of new derivatives based on [2-amino-4-(4-bromophenyl) 1,3-thiazole] were synthesized and screened for their antimicrobial activity.[6] Some of these compounds showed moderate antibacterial activity against Gram-positive bacteria and notable antifungal activity.[6]

| Compound | Test Organism | Activity |

| 7 | S. aureus, B. subtilis | Moderate antibacterial |

| 8 | S. aureus, B. subtilis | Moderate antibacterial |

| 5-8 | C. albicans, C. glabrata | Distinguished antifungal |

| Table 3: Summary of antimicrobial activity of [2-amino-4-(4-bromophenyl) 1,3-thiazole] derivatives.[6] |

Another study on 4-amino-substituted-1,2,4-triazole-3-thiol derivatives, where one compound contained a bromo-substituent, reported varying degrees of antimicrobial and antifungal activity.[7] The compound with a bromo-substituent (4e) showed notable antifungal activity.[7]

| Compound | Gram-positive (MIC, µg/ml) | Gram-negative (MIC, µg/ml) | Antifungal (MIC, µg/ml) |

| 4e (Bromo-substituted) | - | E. coli (25), S. typhi (31) | C. albicans (24), A. niger (32) |

| Table 4: Minimum Inhibitory Concentration (MIC) of a bromo-substituted triazole-thiol derivative.[7] |

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry. The 2-aminothiazole scaffold, often incorporating halogenated phenyl rings, is a common feature in molecules with antiproliferative properties.[8]

A series of 2-amino-4-phenylthiazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines.[8] While not direct derivatives of this compound, these compounds share the 2-amino-4-(substituted)phenylthiazole core.

| Cell Line | IC₅₀ (µM) of Compound 28 (meta-halogen substituted) |

| A549 (Lung) | 8.64 |

| HeLa (Cervical) | 6.05 |

| HT29 (Colon) | 0.63 |

| Karpas299 (Lymphoma) | 13.87 |

| Table 5: Antiproliferative activity of a halogenated 2-amino-4-phenylthiazole derivative.[8] |

Benzothiazole-2-thiol derivatives have also been investigated as potential anticancer agents, with some compounds showing potent and broad-spectrum anti-proliferative activities.[9]

Neuroprotective Activity

A 2-amino-1,3,4-thiadiazole derivative containing a bromophenylamino group, 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), has been studied for its neuroprotective effects.[4][10] This compound was found to be non-toxic to neurons, astrocytes, and oligodendrocytes and showed protective action in models of neurotoxicity, such as glutamate-induced excitotoxicity and chemotherapy-associated toxicity.[4][10]

Caption: Experimental logic for evaluating the neuroprotective activity of a 4BrABT derivative.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are summaries of key experimental protocols cited in the literature for the synthesis and biological evaluation of related derivatives.

Synthesis of 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo[3][4]thiazepines

This procedure involves a two-step synthesis starting from 5-bromo-2-hydroxyacetophenone.

-

Synthesis of 5-Bromo-2-hydroxychalcones: A mixture of 5-bromo-2-hydroxyacetophenone (1 equivalent) and a benzaldehyde derivative (1 equivalent) in ethanol at room temperature is treated dropwise with a 10% NaOH solution.[5] The mixture is stirred for 12 hours and then quenched with ice-cold water. The resulting precipitate is filtered, dissolved in chloroform, dried over anhydrous MgSO₄, and the solvent is evaporated.[5]

-

Synthesis of Benzo[3][4]thiazepines: The synthesized chalcone (1 equivalent) and 2-aminothiophenol (1 equivalent) are refluxed in ethanol containing a few drops of acetic acid. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography.

Antimicrobial Screening by Well Diffusion Method

This is a standard method for evaluating the antimicrobial activity of chemical compounds.

-

Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized.

-

Inoculation: The sterile agar is poured into Petri dishes and allowed to solidify. A standardized microbial suspension is then uniformly spread over the surface of the agar.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

-

Application of Compounds: A defined volume of the test compound solution (e.g., at a concentration of 100 µg/ml in DMSO) is added to each well.[3] A control with DMSO alone is also prepared. Standard antibiotics (e.g., cefotaxime) and antifungals (e.g., miconazole) are used as positive controls.[6]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.

Caption: Workflow for the well diffusion method for antimicrobial screening.[3][6]

Conclusion and Future Directions

The derivatives of this compound and structurally related compounds represent a promising area for drug discovery. The available data indicates potential for these compounds to act as enzyme inhibitors, antimicrobial agents, anticancer therapeutics, and neuroprotective agents. The bromine atom plays a significant role, potentially enhancing biological activity through halogen bonding and by modifying the electronic character of the molecule.[5]

Future research should focus on:

-

Systematic Synthesis: A more systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships (SAR).

-

Mechanism of Action Studies: In-depth studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Optimization of Physicochemical Properties: Modification of the core structure to improve drug-like properties such as solubility, stability, and bioavailability.

This guide serves as a foundational resource to stimulate and guide further investigation into this versatile chemical scaffold and its potential for therapeutic applications.

References

- 1. This compound | 93933-49-4 [chemicalbook.com]

- 2. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. connectjournals.com [connectjournals.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis and Utility of 2-Amino-4-bromobenzenethiol in Heterocyclic Chemistry

References

- 1. flore.unifi.it [flore.unifi.it]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. cbijournal.com [cbijournal.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. BJOC - Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates [beilstein-journals.org]

- 12. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Amino-4-bromobenzenethiol as a Precursor for Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 6-bromo-substituted benzothiazoles using 2-Amino-4-bromobenzenethiol as a key precursor. Benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position of the benzothiazole ring can significantly influence the molecule's biological activity and pharmacokinetic properties, making this compound a crucial building block in medicinal chemistry and drug discovery.

The primary and most versatile method for the synthesis of 2-substituted-6-bromobenzothiazoles is the condensation reaction between this compound and a variety of electrophilic partners, such as aldehydes and carboxylic acids. This reaction proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization to yield the benzothiazole ring system.

I. Synthesis of 2-Aryl-6-bromobenzothiazoles via Condensation with Aromatic Aldehydes

The condensation of this compound with various aromatic aldehydes is a straightforward and widely used method for the synthesis of 2-aryl-6-bromobenzothiazoles. This reaction can be carried out under various conditions, often employing a catalyst to facilitate the cyclization and oxidation steps.

Quantitative Data Summary

| Product | Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference |

| 6-bromo-2-phenylbenzothiazole | This compound, Benzaldehyde | Not specified | Not specified | 91.7 | [1] |

| General 2-arylbenzothiazoles | 2-aminothiophenol, aromatic aldehydes | SnP₂O₇ | 0.13-0.58 | 87-95 | [2] |

| General 2-arylbenzothiazoles | 2-aminothiophenol, aromatic aldehydes | H₂O₂/HCl in Ethanol | 1 | High |

Experimental Protocol: Synthesis of 6-bromo-2-phenylbenzothiazole

This protocol is adapted from a reported synthesis of a bromo-substituted phenylbenzothiazole ligand.[1]

Materials:

-

This compound

-

Benzaldehyde

-

Appropriate solvent (e.g., Dimethylformamide - DMF, or Ethanol)

-

Oxidizing agent (e.g., air, or a mild chemical oxidant if necessary)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as DMF or ethanol.

-

Add benzaldehyde (1.0-1.2 eq) to the solution.

-

The reaction mixture is then heated to reflux and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

If the product precipitates upon cooling, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to afford the pure 6-bromo-2-phenylbenzothiazole.

Characterization Data for 6-bromo-2-phenylbenzothiazole: [1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.32–8.27 (m, 2H), 7.98 (d, J = 2.1 Hz, 2H), 7.94–7.89 (m, 2H), 7.62–7.54 (m, 4H), 6.81 (dd, J = 8.2, 2.2 Hz, 2H), 6.13 (d, J = 8.3 Hz, 2H), 5.20 (s, 1H), 1.72 (s, 6H).

-

ESI-MS: [M-acac+2CH₃CN]⁺ experimental = 852.90 m/z, calculated = 852.91 m/z (Note: This mass spectrum is for an iridium complex of the ligand, not the free ligand itself).

II. Synthesis of 2-Substituted-6-bromobenzothiazoles via Condensation with Carboxylic Acids

The condensation of this compound with carboxylic acids provides another important route to 2-substituted-6-bromobenzothiazoles. This reaction typically requires a dehydrating agent or activation of the carboxylic acid to facilitate the initial amide formation.

Quantitative Data Summary

| Product | Reactants | Catalyst/Conditions | Time (min) | Yield (%) | Reference |

| General 2-substituted benzothiazoles | ortho-aminothiophenol, fatty acids | P₄S₁₀, Microwave irradiation | 3-4 | High | [2] |

| General 2-substituted benzothiazoles | 2-aminobenzenethiol, aliphatic or aromatic carboxylic acids | Methanesulfonic acid and silica gel | Not specified | High | [2] |

| General 2-substituted benzothiazoles | 2-aminothiophenol disulfides, carboxylic acids | Tributylphosphine, Room temperature | Not specified | Moderate to excellent | [2] |

Experimental Protocol: General Synthesis of 2-Alkyl/Aryl-6-bromobenzothiazoles

This protocol is a general procedure based on established methods for the condensation of 2-aminothiophenols with carboxylic acids.[2]

Materials:

-

This compound

-

Carboxylic acid (aliphatic or aromatic)

-

Dehydrating agent/catalyst (e.g., Polyphosphoric acid (PPA), or a mixture of methanesulfonic acid and silica gel)

-

Solvent (if necessary, high-boiling point solvents like toluene or xylene, or solvent-free conditions)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

-

Add the dehydrating agent/catalyst. For example, a mixture of methanesulfonic acid and silica gel can be used.[2]

-

The reaction mixture is heated, often to a high temperature (e.g., 140-180 °C), with stirring. The reaction can also be performed under microwave irradiation for faster results.[2]

-

The reaction is monitored by TLC until the starting materials are consumed.

-

After completion, the reaction mixture is cooled and worked up. The work-up procedure will depend on the catalyst and conditions used. For example, if PPA is used, the mixture is typically poured into ice water to precipitate the product.

-

The crude product is collected by filtration, washed, and then purified by recrystallization or column chromatography.

Mandatory Visualizations

Caption: General synthetic pathways to 2-substituted-6-bromobenzothiazoles.

Caption: A typical experimental workflow for benzothiazole synthesis.

References

Application Notes and Protocols: Validation of PROTAC-Mediated Protein Degradation

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[3][4] A PROTAC molecule consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a chemical linker connecting the two.[5][6] This unique mechanism of action necessitates a multi-faceted and rigorous validation process to confirm on-target degradation, assess selectivity, and understand the downstream biological consequences.[1] Relying on a single analytical method is insufficient; therefore, a suite of orthogonal techniques is crucial for generating a comprehensive and reliable data package to advance a PROTAC candidate through the drug discovery pipeline.[1][7]

These application notes provide a framework for researchers, outlining key cell-based assays and detailed protocols for the validation of PROTAC-mediated protein degradation.

Mechanism of Action: PROTAC-Induced Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical first step in the degradation process.[1][3] The recruited E3 ligase then catalyzes the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI.[5][8] The resulting polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[3][9] The PROTAC molecule is not degraded in this process and is released to catalytically induce the degradation of additional POI molecules.[3][6]

Data Presentation: Orthogonal Validation of a BRD4-Degrading PROTAC

A multi-pronged approach to validation provides a higher degree of confidence in a PROTAC's activity and selectivity. The table below presents representative data for a hypothetical PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-studied epigenetic regulator implicated in cancer.[1][10] Data from multiple assays are compared to provide a comprehensive profile of the degrader's performance.

| PROTAC Concentration (nM) | % BRD4 Degradation (Western Blot) | % BRD4 Degradation (HiBiT Assay) | BRD4 Fold Change (Proteomics) | Cell Viability (%) (CellTiter-Glo) |

| 0 (Vehicle) | 0% | 0% | 1.00 | 100% |

| 1 | 25% | 22% | 0.78 | 98% |

| 10 | 65% | 68% | 0.34 | 95% |

| 100 | 92% (Dmax) | 95% (Dmax) | 0.07 | 75% |

| 1000 | 85% | 88% | 0.14 | 55% |

| DC50 | ~5 nM | ~6 nM | ~8 nM | >1000 nM (IC50) |

-

Western Blot: Provides a direct, semi-quantitative measure of the target protein level.[7]

-

HiBiT Assay: A quantitative luminescence-based assay for real-time measurement of protein levels in live cells.[11]

-

Proteomics: Offers an unbiased, global view of protein changes, confirming selectivity for the target.[12]

-

CellTiter-Glo: Measures ATP levels as an indicator of cell viability to assess the cytotoxic effect of the PROTAC.[7]

Experimental Workflow for PROTAC Evaluation

A systematic workflow is essential for characterizing the efficacy and mechanism of action of a novel PROTAC. This typically involves a series of cell-based assays to confirm target degradation, assess potency, and evaluate effects on cellular health.

Experimental Protocols

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[7]

Materials:

-

Appropriate cell line and cell culture reagents

-

PROTAC compound (stock in DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[4]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.[4]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with the primary antibody against the POI overnight at 4°C.

-

Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and visualize the bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the PROTAC and subsequent protein degradation on cell health and proliferation.[7]

Materials:

-

Cells plated in an opaque-walled 96-well plate

-

PROTAC compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a serial dilution of the PROTAC compound, as described in Protocol 1. Include wells for vehicle control and no-cell background control.

-

Assay: Equilibrate the plate to room temperature for approximately 30 minutes. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).[7]

-

Incubation and Measurement: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Recording: Measure luminescence using a plate reader.

-

Analysis: Subtract the background luminescence from all measurements. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value (the concentration at which cell viability is reduced by 50%).

Protocol 3: Target Ubiquitination Assay by Immunoprecipitation

This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.[12]

Materials:

-

Treated cell lysates (from Protocol 1)

-

Proteasome inhibitor (e.g., MG132)

-

Antibody against the target protein for immunoprecipitation (IP)

-

Protein A/G magnetic beads

-

Antibody against ubiquitin for Western blot detection

Procedure:

-

Cell Treatment: Treat cells with the PROTAC (at a concentration known to cause degradation, e.g., 100 nM) with and without co-treatment of a proteasome inhibitor like MG132 for 4-6 hours. The MG132 will prevent the degradation of ubiquitinated proteins, allowing them to accumulate.

-

Cell Lysis: Lyse the cells as described in Protocol 1.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[7] Add Protein A/G beads to capture the complex.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-